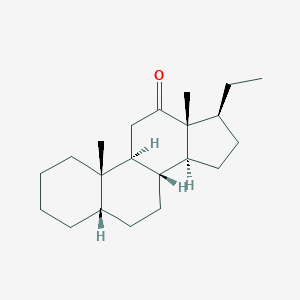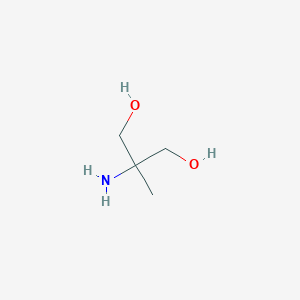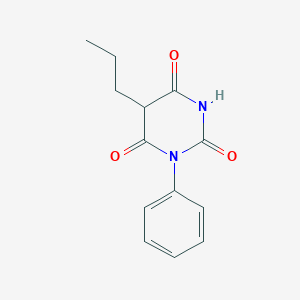![molecular formula C10H19N B094333 3-Azaspiro[5.5]undecane CAS No. 180-44-9](/img/structure/B94333.png)
3-Azaspiro[5.5]undecane
Descripción general
Descripción
3-Azaspiro[5.5]undecane is a chemical compound with the CAS Number: 180-44-9 . It has a molecular weight of 153.27 . The IUPAC name for this compound is 3-azaspiro[5.5]undecane .
Synthesis Analysis
The synthesis of 3-Azaspiro[5.5]undecane involves a rational crystal engineering approach, using 6-azaspiro[5.5]undecane as A-site cation for the synthesis of the polar perovskite .Molecular Structure Analysis
The molecular structure of 3-Azaspiro[5.5]undecane is represented by the InChI code: 1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2 .Chemical Reactions Analysis
3-Azaspiro[5.5]undecane has been identified as a novel member of the spiro-piperidine class of M2 proton channel inhibitors similar to BL-1743 .Physical And Chemical Properties Analysis
3-Azaspiro[5.5]undecane is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 223.2±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
3-Azaspiro[5.5]undecane is used in the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles . These derivatives exhibit similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units . The synthesis of these compounds has revealed intriguing conformational and configurational aspects .
Chirality Studies
The study of 3,9-disubstituted-spiro[5.5]undecane derivatives has shown that these compounds can exhibit enantiomeric structures . The conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation . In these cases, the enantiomers, generated by the helix of the spirane skeleton, can be discriminated and isolated .
GABAAR Antagonists
3,9-diazaspiro undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . These compounds show low cellular membrane permeability .
Antiproliferative Activity
3-Azaspiro compounds have been shown to demonstrate antiproliferative activity . They can affect cell motility and the cell cycle, induce apoptosis, and cause morphological changes of cells .
Decrease in Tumor Cells’ Metastatic Potential
The screened 3-Azaspiro compounds not only demonstrate antiproliferative activity, but also can lead to a decrease in tumor cells’ metastatic potential . This opens up broad prospects for the study of their action in vivo .
Chemical Industry
3-Azaspiro[5.5]undecane hydrochloride is a chemical compound used in various applications in the chemical industry . It is available for purchase from chemical suppliers, indicating its use in research and industrial applications .
Safety And Hazards
The safety information for 3-Azaspiro[5.5]undecane includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
3-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZKZVQBLDHKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347214 | |
| Record name | 3-Azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azaspiro[5.5]undecane | |
CAS RN |
1125-01-5, 180-44-9 | |
| Record name | 3-Azaspiro(5.5)undecane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities have been reported for 3-azaspiro[5.5]undecane derivatives?
A1: 3-Azaspiro[5.5]undecane derivatives have shown promising biological activities, including antitumor [, ], antiarthritic [], and immunosuppressive activity []. Some derivatives have also been identified as glycoprotein IIb-IIIa antagonists [], suggesting potential applications in preventing blood clot formation. Additionally, certain derivatives exhibit anticonvulsant properties, with some showing activity against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures [].
Q2: What is the structure-activity relationship (SAR) observed for antiarthritic and immunosuppressive activity in 3-azaspiro[5.5]undecane derivatives?
A2: Research indicates that silicon and carbon analogs of the germanium-containing Spirogermanium (an antiarthritic and immunosuppressive agent) retain significant antiarthritic and immunosuppressive activity []. Notably, the 8,8-dipropyl (carbon) analog exhibited particularly high activity. Further studies on 8,8-dipropyl analogs with varying amine substituents revealed that many maintained comparable activity levels, suggesting a link between these structural features and the observed pharmacological effects [].
Q3: How do 3-azaspiro[5.5]undecane derivatives interact with their biological targets?
A3: While specific interaction mechanisms vary depending on the target and derivative structure, one study focusing on glycoprotein IIb-IIIa antagonists revealed that potent 3-azaspiro[5.5]undecane-based inhibitors acted as non-peptide RGD mimics []. These molecules likely exert their inhibitory effect by competing with natural ligands for binding to the glycoprotein IIb-IIIa receptor, preventing platelet aggregation.
Q4: What synthetic routes are commonly employed for preparing 3-azaspiro[5.5]undecane derivatives?
A5: Various synthetic approaches have been reported for constructing the 3-azaspiro[5.5]undecane framework. One method involves reacting 3-oxaspiro[5.5]undecane-2.4-dione with diverse amino compounds to yield N-substituted 3-azaspiro[5.5]undecane-2,4-diones []. Other strategies include utilizing 4,4-dimethylcyclohexanone as a starting material for synthesizing specific derivatives, such as N-(3-dimethylaminopropyl)-9,9-dimethyl-3-azaspiro[5.5]undecane []. Additionally, iron-mediated diastereoselective spiroannulations of arylamines offer a route to either 1-aza- or 3-azaspiro(5.5)undecanes, depending on the reaction conditions [].
Q5: Are there any reported crystal structures for 3-azaspiro[5.5]undecane derivatives?
A6: Yes, the crystal structure of 3-Azaspiro[5.5]undecane-2,4-dione has been determined []. The study revealed that the cyclohexane ring adopts a chair conformation, while the piperidine ring exists in an envelope conformation. Furthermore, the crystal packing is stabilized by hydrogen-bonded dimers formed through N—H⋯O interactions and van der Waals forces [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



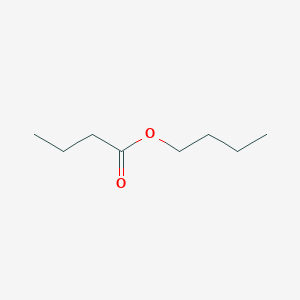



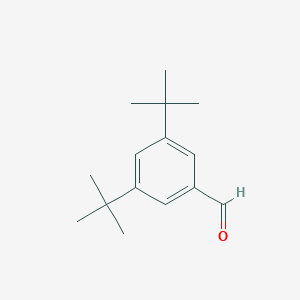
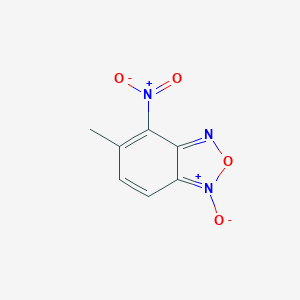
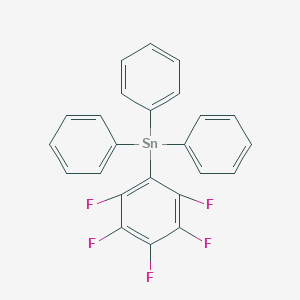
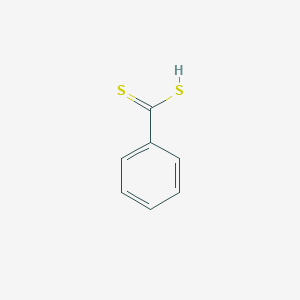
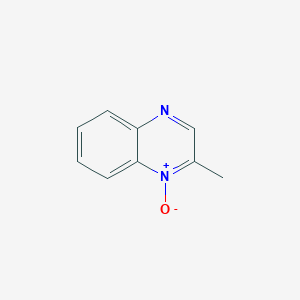

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
